Steffimycinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63493-73-2 |
|---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4,6,7,9,10-pentahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O9/c1-21(28)19(27)10-6-9-13(17(25)14(10)18(26)20(21)30-3)16(24)12-8(15(9)23)4-7(29-2)5-11(12)22/h4-6,18-20,22,25-28H,1-3H3 |
InChI Key |
GELQCQRLAMAWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC(=C4)OC)O)O)O)OC)O |
Origin of Product |
United States |
Biosynthesis and Bioprocess Engineering of Steffimycinol
Elucidation of the Steffimycinol Biosynthetic Pathway
The biosynthesis of this compound follows the general principles of type II polyketide synthesis, culminating in a series of tailoring reactions to yield the final structure. The pathway begins with the assembly of a polyketide backbone from simple acyl-CoA precursors, which then undergoes cyclization, aromatization, and other modifications.
Precursor Identification and Metabolic Flux Analysis
Metabolic flux analysis (MFA) is an experimental technique used to quantify the rates of metabolic reactions within a cell. igem.wiki By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can trace the flow of carbon through central metabolic pathways and into secondary metabolite biosynthesis. researchgate.net This allows for the identification of potential bottlenecks in precursor supply. For instance, in the context of anthracycline production, studies have shown that enhancing the metabolic flux towards acetyl-CoA and malonyl-CoA can lead to increased product titers. researchgate.net While specific metabolic flux analysis data for this compound production is not extensively documented, the principles derived from studies on other anthracyclines, such as cosmomycin and doxorubicin (B1662922), are applicable. nih.govigem.wiki These studies highlight the importance of pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway in providing the necessary carbon skeletons and reducing equivalents (NADPH) for polyketide biosynthesis. researchgate.net Optimizing the expression of genes involved in these central metabolic pathways can be a key strategy in bioprocess engineering to enhance this compound production. sciepublish.com
Enzymatic Transformations and Key Intermediates
The biosynthesis of the this compound aglycone, the polycyclic core of the molecule, involves a series of enzymatic transformations. A key early intermediate in the pathway is presteffimycinone. rsc.orgacs.orgacs.org The one-pot enzymatic total synthesis of presteffimycinone has been achieved by combining enzymes from different type II polyketide synthase pathways, demonstrating the modularity of these systems. rsc.orgacs.orgacs.org
The proposed pathway for steffimycin (B1681132) biosynthesis suggests that after the formation of the polyketide chain, a series of cyclization and aromatization reactions occur. nih.gov The aromatization of the first ring is likely catalyzed by the enzyme StfQ. nih.govpnas.org Subsequent cyclization of the second and third rings is proposed to be carried out by the cyclase StfY. nih.gov An oxygenase, StfOI, is believed to be involved in the oxygenation of an anthrone (B1665570) intermediate at the C-12 position. nih.gov The cyclization of the fourth ring is a critical step, and the cyclase StfX has been shown to participate in this process. asm.org This mode of fourth-ring cyclization in steffimycin biosynthesis is similar to that observed in the biosynthesis of angucyclines like jadomycin (B1254412) and rabelomycin (B1204765). nih.gov
Following the formation of the aglycone, tailoring enzymes modify the structure. One of the final steps in the formation of this compound is the reduction of the related compound, Steffimycinone. This ketonic carbonyl reduction is catalyzed by oxidoreductases found in microorganisms such as Streptomyces nogalater and Streptomyces peucetius var. caesius.
| Intermediate | Enzyme(s) | Function |
| Poly-β-keto chain | StfP, StfK, StfS (Minimal PKS) | Assembly of the polyketide backbone |
| Poly-β-keto chain | StfQ | Aromatization of the first ring |
| Aromatized intermediate | StfY | Cyclization of the second and third rings |
| Tricyclic intermediate | StfOI | Oxygenation at C-12 |
| Tetracyclic intermediate | StfX | Cyclization of the fourth ring |
| Presteffimycinone | Post-PKS tailoring enzymes | Further modifications of the aglycone |
| Steffimycinone | Oxidoreductase | Reduction to this compound |
Polyketide Synthase (PKS) System Components and Assembly Line Mechanisms
This compound is synthesized by a type II polyketide synthase (PKS) system. nih.gov Unlike the large, multifunctional enzymes of type I PKSs, type II PKSs are composed of a complex of discrete, monofunctional proteins that act iteratively to construct the polyketide chain. pnas.org The core of the steffimycin PKS consists of three key components encoded by the stfP, stfK, and stfS genes. nih.gov
Ketoacyl Synthase (KS): The product of the stfP gene is the ketoacyl synthase (KSα), which catalyzes the condensation reaction between the growing polyketide chain and the next extender unit.
Chain Length Factor (CLF): The stfK gene encodes the chain length factor (KSβ), which works in conjunction with the KSα to determine the number of elongation cycles and thus the final length of the polyketide chain.
Acyl Carrier Protein (ACP): The stfS gene codes for the acyl carrier protein (ACP), which holds the growing polyketide chain via a phosphopantetheinyl arm and presents it to the various catalytic domains of the PKS. nih.gov
The assembly line mechanism begins with the loading of a starter unit, typically acetyl-CoA, onto the ACP. The KSα then catalyzes the Claisen condensation of the starter unit with a malonyl-CoA extender unit, which is also delivered by the ACP. This process is repeated iteratively, with each cycle adding a two-carbon unit to the growing chain. The CLF plays a crucial role in ensuring the correct number of condensations occur before the chain is released from the ACP for further processing by tailoring enzymes. frontiersin.org
Genetic Basis of this compound Production
The production of this compound is controlled by a cluster of genes that encode all the necessary enzymes for its biosynthesis, as well as for regulation and self-resistance.
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthetic gene cluster for steffimycin has been successfully cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193. Current time information in Shropshire, GB.mdpi.com Sequence analysis of a 42.8-kbp region of DNA revealed the presence of 36 open reading frames (ORFs). Current time information in Shropshire, GB. Of these, 24 ORFs, spanning a 26.5 kbp region, are believed to be directly involved in steffimycin biosynthesis. nih.govCurrent time information in Shropshire, GB. The involvement of this gene cluster was confirmed through heterologous expression in Streptomyces albus, which led to the production of steffimycin and the isolation of key biosynthetic intermediates. Current time information in Shropshire, GB.mdpi.com
Inactivation studies of specific genes within the cluster have provided valuable insights into their functions. For example, the inactivation of stfX, a putative cyclase, demonstrated its role in the formation of the fourth ring of the anthracycline core. asm.orgmdpi.com Similarly, disruption of stfG, a putative glycosyltransferase, resulted in the accumulation of the steffimycin aglycone, confirming its function in attaching the sugar moiety. mdpi.com
| Gene | Proposed Function |
| stfP | Ketoacyl synthase (KSα) |
| stfK | Chain length factor (CLF/KSβ) |
| stfS | Acyl carrier protein (ACP) |
| stfQ | Aromatase/Cyclase |
| stfY | Cyclase |
| stfX | Cyclase (fourth ring) |
| stfOI | Oxygenase |
| stfG | Glycosyltransferase |
| stfRI, stfRII, stfRIII | Regulatory proteins |
| sfrA, sfrB | Resistance proteins (efflux pumps) |
Regulatory Elements Governing Biosynthesis Gene Expression
The expression of the steffimycin biosynthetic genes is tightly controlled by regulatory elements within the gene cluster. nih.gov These regulatory genes ensure that the production of the antibiotic is coordinated with the physiological state of the producing organism. The steffimycin gene cluster contains several putative regulatory genes, including stfRI, stfRII, and stfRIII. nig.ac.jp
StfRI and StfRII belong to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators. nih.gov SARPs are common in antibiotic biosynthetic gene clusters and typically act to positively regulate the expression of the structural genes. nih.gov StfRIII shows similarity to MarR-family transcriptional regulators, which often act as repressors and can be involved in antibiotic resistance. nih.gov The precise mechanisms by which these regulatory proteins control steffimycin biosynthesis, including the specific DNA sequences they bind to and the environmental or metabolic signals they respond to, are subjects of ongoing research. The coordinated action of these regulators likely integrates signals related to nutrient availability and cell density to control the onset and level of this compound production.
Comparative Genomics of this compound-Producing Organisms
The primary known producer of the steffimycin family of compounds is the actinomycete "Streptomyces steffisburgensis" NRRL 3193. nih.govnih.gov Genomic analysis of this strain has been fundamental to understanding this compound biosynthesis. The complete biosynthetic gene cluster (BGC) for steffimycin was cloned and sequenced, revealing a 42.8-kbp DNA region containing 36 open reading frames (ORFs). nih.govnih.gov Of these, 24 ORFs, spanning approximately 26.5 kb, are believed to be directly involved in the biosynthesis of the antibiotic, encoding for the polyketide synthase (PKS), tailoring enzymes, regulatory proteins, and resistance mechanisms. nih.govnih.gov
Comparative analysis of the this compound BGC with those of other aromatic polyketides provides insights into its evolutionary and functional context. For example, the final steps in the formation of the steffimycin aglycon, specifically the cyclization of the fourth ring, show similarities to the biosynthetic pathways of other anthracyclines like jadomycin and rabelomycin. nih.govnih.gov This was elucidated through the inactivation of the stfX gene, which codes for a putative cyclase responsible for this ring formation. nih.govnih.gov
The genus Streptomyces is characterized by a vast and diverse genomic potential for producing secondary metabolites. researchgate.netfrontiersin.org Comparative genomic studies across different Streptomyces species reveal that their pan-genome is "open," meaning there is a high degree of genetic diversity and a large number of unique gene families among strains. frontiersin.org This genetic plasticity, often driven by horizontal gene transfer, contributes to the immense variety of natural products synthesized by these bacteria. nih.gov Phylogenetically close strains tend to share a higher number of core BGCs, yet each strain often possesses unique clusters, highlighting the evolutionary divergence even at the strain level. nih.govnova.edu The this compound BGC from "S. steffisburgensis" fits within this paradigm as a unique assembly of genes for the production of a specific anthracycline.
A notable feature of the steffimycin BGC is the absence of genes for the biosynthesis of L-rhamnose, the sugar moiety attached to the this compound core to form steffimycin. nih.govnih.gov This suggests that the genes for the deoxysugar are located elsewhere on the chromosome or that the organism utilizes a common precursor pool. This genomic organization contrasts with many other glycosylated natural product BGCs where the sugar biosynthesis genes are integrated within the main cluster.
Table 1: Key Features of the Steffimycin Biosynthetic Gene Cluster from "S. steffisburgensis"
| Feature | Description | Reference |
|---|---|---|
| Producing Organism | "Streptomyces steffisburgensis" NRRL 3193 | nih.gov, nih.gov |
| Size of Sequenced Region | 42.8 kbp | nih.gov, nih.gov |
| Total Open Reading Frames (ORFs) | 36 | nih.gov, nih.gov |
| Putative Biosynthetic ORFs | 24 (spanning 26.5 kb) | nih.gov, nih.gov |
| Key Encoded Functions | Type II Polyketide Synthase, Cyclases, Methyltransferases, Glycosyltransferase, Regulators, Resistance Proteins | nih.gov, nih.gov |
| Comparative Pathways | Final aglycon cyclization steps are similar to those for jadomycin and rabelomycin biosynthesis. | nih.gov, nih.gov |
| Absence of Genes | No genes for L-rhamnose biosynthesis were found within the cluster. | nih.gov, nih.gov |
Strain Improvement and Metabolic Engineering Strategies for Enhanced Production
Increasing the production titer of this compound is a key objective for its potential applications. This can be achieved through targeted genetic modifications of the producing strain using metabolic engineering and synthetic biology tools. nih.govutu.finih.gov
Rational design involves making specific, knowledge-based genetic alterations to enhance metabolic flux towards the target compound. isbio.denih.gov Based on the characterized this compound BGC, several strategies can be devised. A primary approach is the manipulation of regulatory genes within the cluster to enhance transcription of the entire pathway. oup.com This could involve overexpressing pathway-specific positive regulators or deleting negative regulators.
Another effective strategy is to increase the availability of essential precursors. This compound biosynthesis begins with a type II polyketide synthase, which utilizes malonyl-CoA and a starter unit. Engineering the primary metabolism of "S. steffisburgensis" to channel more carbon towards these building blocks could significantly boost production. nih.gov Furthermore, gene knockout experiments provide clear targets for rational design. For instance, inactivating the stfG gene, which encodes the glycosyltransferase that attaches L-rhamnose to the this compound core, successfully blocked the formation of steffimycin and led to the accumulation of the desired aglycon, this compound. nih.govnih.gov
Table 2: Potential Rational Design Strategies for this compound Overproduction
| Strategy | Gene Target/Pathway | Rationale | Reference |
|---|---|---|---|
| Regulatory Manipulation | Overexpression of positive regulators in the stf cluster | Increase transcription of the entire biosynthetic pathway. | oup.com |
| Regulatory Manipulation | Deletion of negative regulators in the stf cluster | Relieve transcriptional repression of the pathway. | oup.com |
| Precursor Supply Enhancement | Engineering of primary carbon metabolism (e.g., glycolysis, pentose phosphate pathway) | Increase the intracellular pool of malonyl-CoA and other precursors. | nih.gov |
| Pathway Interruption | Inactivation of stfG (glycosyltransferase) | Block glycosylation to force the accumulation of the aglycon, this compound. | nih.gov, nih.gov |
Heterologous expression, the transfer of a BGC from its native producer into a more amenable host, is a powerful strategy to activate silent clusters, improve titers, and simplify downstream processing. frontiersin.orgfrontiersin.orgmdpi.com The steffimycin BGC has been successfully expressed in the heterologous host Streptomyces albus J1074, a strain favored for its fast growth, clean metabolic background, and well-established genetic tools. nih.govnih.govactinobase.org
In a key study, the involvement of the cloned cluster was confirmed by expressing a ~15 kb segment in S. albus, which resulted in the isolation of a biosynthetic intermediate. nih.govnih.gov More significantly, when the entire 34.8 kb cluster was introduced into S. albus, the new host produced the steffimycin aglycon (this compound). nih.govnih.gov To produce the final glycosylated product, steffimycin, it was necessary to co-express a second plasmid (pRHAM) containing the genes for dTDP-L-rhamnose biosynthesis. nih.govnih.gov This work elegantly demonstrates that heterologous expression can be used to produce this compound specifically by simply omitting the sugar biosynthesis machinery. This approach decouples the complex regulation of the native host and places the pathway in a chassis strain optimized for production. frontiersin.orgwikipedia.org
Table 3: Summary of Heterologous Expression of the Steffimycin BGC
| Expression Construct | Host Strain | Result | Significance | Reference |
|---|---|---|---|---|
| ~15 kb region of the stf cluster | Streptomyces albus | Production of a biosynthetic intermediate | Confirmed the function of the cloned gene cluster. | nih.gov, nih.gov |
| 34.8 kb region (entire stf cluster) | Streptomyces albus | Production of steffimycin aglycon (this compound) | Demonstrates successful pathway reconstruction and production of the aglycon. | nih.gov, nih.gov |
Directed evolution mimics natural selection in the laboratory to improve the function of enzymes and metabolic pathways through iterative rounds of mutagenesis and screening or selection. nih.govnih.gov While no specific examples of directed evolution applied to this compound have been published, the methodology offers significant potential. Key enzymes in the this compound pathway, such as the polyketide synthase, cyclases (stfX), and methyltransferases (stfMI, stfMII, stfMIII), could be targeted for evolution to enhance their catalytic efficiency, stability, or even alter their substrate specificity to generate novel this compound analogs. nih.govnih.govrcsb.org
Pathway engineering encompasses a broader set of techniques, including the refactoring of gene clusters with synthetic promoters and ribosome binding sites to balance gene expression and optimize metabolic flux. oup.comfrontiersin.org Modern genetic tools, particularly CRISPR/Cas-based systems, have revolutionized genome editing in Streptomyces, enabling precise and efficient gene knockouts, insertions, and transcriptional modulation (CRISPRi/a). oup.com These tools can be used to systematically optimize the this compound pathway, either through rational design or by creating large genetic libraries for directed evolution campaigns. oup.comnih.gov For example, a library of synthetic promoters with varying strengths could be used to refactor the stf cluster in S. albus to fine-tune the expression of each ORF and maximize the output of this compound.
Table 4: Potential Directed Evolution and Pathway Engineering Strategies for this compound
| Approach | Target Enzyme/Component | Goal | Reference |
|---|---|---|---|
| Directed Evolution | Type II Polyketide Synthase (PKS) | Improve turnover rate or processivity. | rcsb.org, nih.gov |
| Directed Evolution | Cyclase (stfX) | Enhance the efficiency of fourth-ring cyclization. | nih.gov, nih.gov |
| Directed Evolution | O-Methyltransferases (stfM genes) | Alter regiospecificity to create novel methylated analogs of this compound. | nih.gov, rcsb.org |
| Pathway Engineering | stf gene cluster promoters | Refactor the entire cluster with a library of synthetic promoters to optimize expression levels and metabolic flux. | oup.com, frontiersin.org |
| Pathway Engineering | Host genome | Utilize CRISPR/Cas9 to delete competing secondary metabolite pathways in the host strain. | oup.com |
Molecular Mechanisms of Action and Target Identification
Investigation of Cellular Targets at the Molecular Level
Steffimycinol, like other members of the steffimycin (B1681132) family, demonstrates a notable affinity for DNA. nih.gov Physicochemical studies, including spectrophotometry and fluorimetry, have been employed to characterize the complexes formed between steffimycins and DNA. nih.gov These investigations reveal that the anthracycline portion of the steffimycin molecule intercalates between the base pairs of the DNA double helix. nih.gov This intercalation is a primary mode of interaction, physically disrupting the normal structure of the DNA macromolecule.
The binding affinity is significant, and experiments with various polydeoxyribonucleotides have suggested a preference for specific DNA sequences. nih.gov Notably, an alternating sequence of adenine (B156593) and thymine (B56734) (A-T), such as that found in poly[d(A-T)], appears to be a favorable binding site for steffimycins. nih.gov This sequence-specific preference indicates that the interaction is not random but is guided by the chemical landscape of the DNA groove. The binding process is a complex phenomenon involving multiple types of interactions that contribute to the stability of the this compound-DNA complex. nih.govnih.gov
Currently, detailed studies specifically isolating the binding interactions of this compound with RNA and individual proteins are less prevalent in the available literature. However, the established reactivity of anthracyclines with nucleic acids suggests that interactions with RNA are plausible, although the specific mechanisms and affinities are not as well-characterized as those with DNA. researchgate.net
The metabolic conversion of the related compound, steffimycinone, to this compound is catalyzed by a ketonic carbonyl reductase found in Streptomyces nogalater. nih.gov This enzymatic reaction has been shown to be dependent on the cofactor TPNH (NADPH). nih.gov The activity of the crude enzyme preparation responsible for this conversion is optimal at a pH between 6.5 and 7.0. nih.gov While this demonstrates an enzyme acting upon a precursor to form this compound, specific studies detailing this compound's role as an inhibitor of other enzymes are not extensively documented.
In a broader context, the general mechanisms of enzyme inhibition can be categorized as competitive, noncompetitive, uncompetitive, or mixed. libretexts.orgfiveable.me These classifications are determined by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. numberanalytics.comresearchgate.net Kinetic analyses, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing the nature of inhibition. libretexts.org For instance, competitive inhibitors typically increase the apparent Km without affecting Vmax, while noncompetitive inhibitors decrease Vmax without altering Km. libretexts.org
The interaction of anthracyclines with DNA is a key event that can trigger a cascade of cellular responses, leading to the modulation of various pathways. researchgate.net DNA damage and the structural distortion caused by intercalation can halt replication and transcription, thereby affecting cell growth and survival. researchgate.net This can activate complex signaling networks within the cell. nih.gov
Pathways such as the PI3K-Akt and Ras-ERK signaling pathways, which are often dysregulated in cancer, are critical regulators of cell proliferation, survival, and apoptosis. nih.govnih.gov While direct modulation of these specific pathways by this compound has not been explicitly detailed, the known downstream effects of anthracycline-induced DNA damage suggest a likely influence. researchgate.net For instance, the cellular response to DNA damage often involves the activation of cell cycle checkpoints and apoptotic pathways to eliminate compromised cells. nih.govfrontiersin.org The induction of apoptosis is a common outcome of treatment with DNA-damaging agents. frontiersin.org
Enzyme Inhibition Kinetics and Characterization
Elucidation of Biological Processes Influenced by this compound
This compound has demonstrated activity against various microorganisms. justia.com The broader class of steffimycins, from which this compound is derived, exhibits potent activity, particularly against Gram-positive bacteria such as S. aureus and Mycobacterium. researchgate.net The antibacterial action of anthracyclines is often linked to their ability to interfere with nucleic acid synthesis, a fundamental process for microbial growth and viability. nih.govresearchgate.net
The effectiveness of an antimicrobial agent is influenced by environmental factors such as pH. libretexts.org Most bacteria, classified as neutrophiles, thrive at a neutral pH close to 7.0. libretexts.org The enzymatic production of this compound itself occurs optimally within a pH range of 6.5 to 7.0, which aligns with the optimal growth conditions for many bacteria. nih.govlibretexts.org The growth of microbial cultures is critically dependent on the availability of essential nutrients, and introducing a compound that disrupts fundamental cellular processes like DNA replication can severely inhibit this growth. frontiersin.orgnih.gov
The ability of anthracyclines to intercalate into DNA and disrupt cellular processes makes them potent agents against proliferating cells, such as those found in tumors. researchgate.net This disruption can lead to a reduction in cell survival and the induction of apoptosis, or programmed cell death. bioinformation.net Apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. frontiersin.org
The process of apoptosis is tightly regulated and can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org Studies with other anticancer compounds have shown that treatment can lead to a decrease in cell viability and a corresponding increase in the percentage of apoptotic cells. bioinformation.net For example, treatment of cancer cell lines with certain phytochemicals resulted in a drop in cell survival from 85% to 40% and an increase in apoptotic death from 15% to 60%. bioinformation.net This was often accompanied by the activation of key apoptotic proteins like caspase-3 and changes in the expression of regulatory proteins such as Bcl-2. nih.govviamedica.pl While direct data for this compound is limited, the well-established pro-apoptotic activity of anthracyclines suggests a similar mechanism of action in susceptible model cell lines. researchgate.netresearchgate.net
Interaction with Cellular Signaling Cascades
Currently, there is a lack of specific research detailing the direct interactions of this compound with intracellular signaling pathways. The broader family of anthracyclines is known to exert cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and the generation of reactive oxygen species, which can, in turn, influence cellular signaling pathways related to apoptosis and cell cycle regulation. nih.govoncodaily.com For instance, some anthracyclines have been shown to impact pathways such as the PI3K-AKT signaling pathway. frontiersin.org However, no dedicated studies were found that specifically elucidate how this compound modulates these or other signaling cascades. The scientific record does not provide evidence of this compound directly activating or inhibiting specific kinases, transcription factors, or other signaling molecules.
Molecular Basis of Observed Resistance Mechanisms
Detailed molecular mechanisms of resistance specifically to this compound have not been documented in the available scientific literature. While resistance to the anthracycline class of antibiotics is a well-studied phenomenon, it is not possible to directly extrapolate these findings to this compound without specific experimental evidence. nih.gov
For the anthracycline class, resistance can arise from modifications or altered expression of the primary target, topoisomerase II, which can reduce the drug's binding affinity. oncodaily.comuniroma1.it However, there are no specific reports identifying such target modifications as a resistance mechanism against this compound. Similarly, no studies have described any bypass mechanisms that cells might employ to circumvent the specific actions of this compound.
A primary mechanism of resistance to many anthracyclines involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to remove the drug from the cell, thereby lowering its intracellular concentration. oncodaily.commdpi.comfrontiersin.org While this is a common resistance strategy against anthracyclines, there is no specific research confirming the role of efflux pumps in conferring resistance to this compound.
Enzymatic inactivation is another established mechanism of resistance to some antibiotics. For certain anthracyclines, cellular enzymes like peroxidases can metabolize and inactivate the drug. aacrjournals.orgnih.gov One study noted the microbial conversion of steffimycinone to this compound and its subsequent reduction to 7-deoxythis compound by certain bacterial strains, indicating that enzymatic modification of the molecule is possible. researchgate.netresearchgate.net However, this describes a biotransformation process rather than a resistance mechanism in target cells. There is no evidence in the reviewed literature of enzymatic degradation of this compound by cancer cells or pathogenic bacteria as a mode of resistance.
Structural Modification and Structure Activity Relationship Sar Studies of Steffimycinol Derivatives
Design and Synthesis of Steffimycinol Analogues
The generation of this compound analogues is approached through several key strategies, each offering unique advantages for creating molecular diversity. These methods range from modifying the natural product itself to building the entire molecular framework from simple starting materials.
Semisynthetic Approaches from Natural Precursors
Semisynthesis, which uses compounds isolated from natural sources as starting materials for chemical modification, is a common strategy for derivatizing complex molecules like this compound. researchgate.net The most fundamental example of this approach in the context of this compound is its own formation and subsequent modification through microbial conversion.
This compound (2) is naturally produced via the ketonic carbonyl reduction of its precursor, steffimycinone (1), by microorganisms such as Streptomyces nogalater and Streptomyces peucetius var. caesius. researchgate.netresearchgate.net This biosynthetic step provides a natural source of the this compound scaffold.
Furthermore, this compound itself serves as a precursor for another derivative, 7-deoxythis compound (3). This conversion is achieved through microbial reduction, for instance by Aeromonas hydrophila, which removes the hydroxyl group at the C-7 position of the aglycone. researchgate.netresearchgate.net This transformation highlights a key modification—deoxygenation at a strategic position—which has been shown to impact biological activity.
While extensive chemical modifications starting from isolated this compound are not widely documented, the principles can be inferred from related anthracyclines like daunomycin. For these compounds, semisynthetic strategies often involve:
Modification of the C-14 position: Halogenation of the C-14 position, followed by reaction with nucleophiles to introduce various ester or ether linkages. google.com
Derivatization of the amino sugar: Acylation or alkylation of the amino group on the sugar moiety can significantly alter the molecule's solubility and interaction with biological targets. google.com
Changes at the C-7 position: Synthesis of 7-O-alkenyl derivatives from the aglycone (daunomycinone) and subsequent epoxidation has been explored to create analogues with varied biological profiles. nih.gov
These established methods for related compounds provide a roadmap for the potential semisynthetic derivatization of this compound to generate novel analogues for SAR studies.
Total Synthesis Strategies for Scaffold Diversification
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, offers the highest degree of flexibility for structural modification. d-nb.infok-state.edu This approach is not constrained by the availability of the natural product and allows for the creation of analogues with profound changes to the core scaffold that are inaccessible through semisynthesis.
A total synthesis approach to the this compound scaffold would enable:
Systematic variation of substituents on the aromatic rings to probe electronic and steric effects.
Replacement of the sugar moiety with non-natural carbohydrates or other cyclic systems.
Alteration of the stereochemistry at various chiral centers to understand their importance for biological activity. nih.gov
While a specific total synthesis aimed at producing a diverse library of this compound analogues is not detailed in the available literature, numerous total syntheses of other complex natural products have been leveraged for comprehensive SAR studies. nih.govucsd.edu For example, the total synthesis of marinopyrrole A was designed to be flexible, allowing for the construction of a wide range of analogues to probe structure-activity relationships. ucsd.edu A similar strategy for this compound would be invaluable for a thorough exploration of its chemical space and the optimization of its biological properties.
Chemoenzymatic Synthesis of Novel Derivatives
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic transformations. ucsd.edumdpi.com This hybrid approach is particularly well-suited for modifying complex biomolecules like this compound, where selective functionalization can be challenging to achieve through purely chemical means. k-state.edubeilstein-journals.org
Key advantages of using enzymes in the synthesis of this compound derivatives include:
Regio- and Stereoselectivity: Enzymes can modify specific functional groups, such as hydroxyls or the sugar moiety, without the need for extensive protecting group strategies. nih.govnih.gov For instance, glycosyltransferases could be used to attach different sugar units to the this compound aglycone, while lipases could selectively acylate specific hydroxyl groups.
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions at neutral pH and room temperature, which helps to preserve the integrity of the complex anthracycline core. mdpi.com
Although specific applications of chemoenzymatic methods for the derivatization of this compound are not yet reported, the success of this strategy in modifying other complex natural products, such as antibodies and other polyketides, demonstrates its immense potential. beilstein-journals.orgnih.gov This approach could enable the efficient and selective synthesis of novel this compound analogues that would be difficult to access through traditional chemical methods alone.
Systematic Derivatization for SAR Exploration
Structure-activity relationship (SAR) analysis aims to identify the parts of a molecule that are essential for its biological activity (the pharmacophore) and to understand how modifications to its structure affect its potency and selectivity. wikipedia.org This is achieved by systematically preparing and testing a series of related compounds.
Modifications at Key Functional Groups
The this compound structure contains several key functional groups whose modification can be expected to influence biological activity. These include the quinone system, the peripheral hydroxyl groups, and the sugar moiety. One of the most direct examples of SAR for this compound comes from comparing the parent compound to its known microbial conversion product, 7-deoxythis compound.
The removal of the C-7 hydroxyl group to form 7-deoxythis compound has a clear impact on its antibacterial activity. As shown in the table below, the activity against various bacterial strains is altered, indicating that this functional group is important for the molecule's interaction with its bacterial targets.
| Bacterial Strain | This compound Activity (Zone of Inhibition, mm) | 7-Deoxythis compound Activity (Zone of Inhibition, mm) |
|---|---|---|
| Sarcina lutea | 15 | 12 |
| Staphylococcus aureus | 14 | 11 |
| Streptococcus hemolyticus | 13 | 0 |
| Bacillus subtilis | 13 | 0 |
Data sourced from US Patent 4,089,872. google.com
This data clearly demonstrates that the C-7 hydroxyl group is critical for activity against Streptococcus hemolyticus and Bacillus subtilis, and contributes to potency against Sarcina lutea and Staphylococcus aureus. Such modifications are fundamental to SAR studies, as they directly probe the importance of specific hydrogen-bonding interactions or conformational effects mediated by the functional group. drugdesign.org
Substituent Effects on Molecular Interactions
The introduction of different substituents onto the aromatic rings of the this compound scaffold can profoundly affect its molecular interactions through electronic and steric effects. rsc.orgnih.gov Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the electron density of the aromatic ring. In the context of the anthracycline quinone system, this can alter the redox potential and influence interactions based on electrostatics. nih.govrsc.org
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or alkyl groups (-CH3) increase the electron density of the aromatic ring. This can enhance hydrogen bonding capabilities or cation-pi interactions. rsc.org
The strategic placement of these groups can modulate the binding affinity of the molecule to its biological targets, such as DNA or specific enzymes. For example, studies on other aromatic systems have shown that the introduction of EWGs can enhance photosensitizing capabilities or cytotoxicity. rsc.orgbeilstein-journals.org Conversely, EDGs might be preferred for other types of interactions. dndi.org
The following table illustrates the general principles of how different types of substituents might be expected to influence the properties of the this compound scaffold, based on established chemical principles.
| Substituent Type | Example Groups | Predicted Effect on Aromatic Ring | Potential Impact on Molecular Interactions |
|---|---|---|---|
| Electron-Donating (Activating) | -OH, -OCH3, -NH2, -CH3 | Increases electron density | May enhance H-bonding, alter basicity, and influence cation-π interactions. rsc.org |
| Electron-Withdrawing (Deactivating) | -NO2, -CN, -CF3, -Cl, -Br | Decreases electron density | Can alter redox potential of the quinone system and strengthen certain electrostatic interactions. nih.gov |
A systematic synthesis campaign to place various substituents at different positions on the this compound core, followed by biological evaluation, would be essential to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model. wikipedia.org Such a model would be invaluable for the rational design of future derivatives with optimized therapeutic potential.
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its biological function by governing its interaction with chiral biological targets such as enzymes and receptors. researchgate.netnrfhh.com For complex natural products like this compound, which possess multiple chiral centers, the specific stereochemical configuration is a critical determinant of their therapeutic efficacy.
Research into glycosylated derivatives of steffimycin (B1681132) has provided valuable insights into the structure-activity relationships (SAR), particularly concerning the sugar moieties attached to the aglycone core. researchgate.net The generation of novel steffimycin analogs through combinatorial biosynthesis has allowed for the systematic evaluation of how changes in the sugar component and substitutions on the tetracyclic core impact antitumor activity. researchgate.net
A study involving the expression of the steffimycin gene cluster in Streptomyces albus with plasmids directing the biosynthesis of various deoxysugars led to the creation of twelve new glycosylated derivatives. The biological evaluation of these compounds against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colon adenocarcinoma (HT-29) cell lines revealed significant differences in their antitumor activity. researchgate.net
Notably, two derivatives, 3'-O-methylsteffimycin and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone , demonstrated markedly improved antitumor activities compared to the parent compound, steffimycin. researchgate.net These findings underscore the importance of the stereochemistry and substitution patterns on both the sugar and the aglycone for biological activity. The antitumor activity data suggest that the configuration of hydroxyl groups at the C-3' and C-4' positions of the sugar moiety, as well as substitutions at the C-8 and C-10 positions of the tetracyclic core, are key determinants of efficacy. researchgate.net For instance, D-digitoxosyl-8-demethoxy-10-deoxysteffimycin was found to be 24-fold more active than steffimycin against certain human tumor cell lines. researchgate.net
The table below summarizes the in vitro cytotoxic activity (GI₅₀) of selected steffimycin derivatives, illustrating the impact of structural modifications on their potency.
| Compound | MCF-7 (Breast) GI₅₀ (µM) | NCI-H460 (Lung) GI₅₀ (µM) | HT-29 (Colon) GI₅₀ (µM) |
| Steffimycin | 6.79 | 2.61 | 4.65 |
| 3'-O-methylsteffimycin | < 1.0 | < 1.0 | < 1.0 |
| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 | < 1.0 | < 1.0 |
Data sourced from Olano et al., 2008. researchgate.net
Correlation of Structural Features with Molecular and Cellular Activities
To rationally design more effective this compound-based drugs, it is essential to establish a clear correlation between the structural features of the molecules and their observed biological activities. This is achieved through various computational and theoretical approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, ligand-target docking, molecular dynamics simulations, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. nih.gov
While specific QSAR studies focusing solely on this compound and its derivatives are not extensively available in publicly accessible literature, the general methodology holds significant promise for this class of compounds. A typical QSAR study on this compound derivatives would involve the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or GI₅₀ values) would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
For this compound derivatives, descriptors related to the size, shape, hydrophobicity, and electronic properties of the substituents on the anthracycline core and the sugar moiety would likely be important for their antitumor activity.
Insights from Ligand-Target Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding of a ligand to its biological target at an atomic level. preprints.org Docking predicts the preferred orientation of a ligand within the active site of a receptor, while MD simulations provide information about the dynamic behavior and stability of the ligand-receptor complex over time.
Although specific ligand-target docking and MD simulation studies for this compound are not detailed in the available literature, the primary target for many anthracyclines is topoisomerase II and DNA. A hypothetical docking study of a this compound derivative into the DNA-topoisomerase II complex would aim to:
Identify the key amino acid residues and nucleotide bases involved in the binding interaction.
Determine the binding energy and predict the affinity of the compound for the target.
Visualize the binding mode and identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
MD simulations could then be employed to assess the stability of the predicted binding pose and to understand how the flexibility of both the ligand and the target influences the interaction. Such studies would be invaluable for the rational design of this compound derivatives with improved target affinity and specificity.
Elucidation of Pharmacophore Models for Rational Design
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. These models serve as templates for virtual screening of compound libraries to identify new potential lead structures and for the rational design of novel analogs.
While a specific pharmacophore model for this compound has not been reported, one could be developed based on a set of active this compound derivatives. The process would typically involve:
Conformational Analysis: Generating a set of low-energy conformations for each active molecule.
Feature Identification: Identifying the key pharmacophoric features common to the active compounds.
Model Generation and Validation: Aligning the molecules based on these features to generate a 3D pharmacophore hypothesis. The model's ability to distinguish between active and inactive compounds would then be validated.
A validated pharmacophore model for this compound could highlight the critical spatial arrangement of features, such as the precise positioning of the sugar moiety relative to the planar tetracyclic ring system and the location of key functional groups that interact with the biological target. This would provide a powerful blueprint for the design of the next generation of this compound-based therapeutics.
Advanced Analytical Methodologies for Steffimycinol Research
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule with the complexity of steffimycinol, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy is indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed three-dimensional structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms (through-bond correlations) and their spatial proximity (through-space correlations).
For this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling patterns with neighboring protons. Specific chemical shifts observed for this compound include a singlet at δ 1.38 ppm, corresponding to the three protons of a methyl group attached to a quaternary carbon (CH₃-C), and a doublet at δ 3.33 ppm, indicating a proton coupled to a single adjacent proton. google.com
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their electronic environment. The full assignment of both ¹H and ¹³C NMR spectra is achieved using a suite of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish the complete bonding framework of the molecule.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.38 | s (singlet) | 3H | CH₃-C |
| 3.33 | d (doublet) | 1H | CH |
Data sourced from patent literature, which may not represent a complete spectral assignment. google.com
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. waters.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound. The experimentally determined accurate mass for this compound has been reported as 400.1158, which corresponds to the molecular formula C₂₁H₂₀O₈. google.com
In addition to providing the molecular formula, MS is used to study the fragmentation patterns of the molecule. libretexts.org When subjected to ionization, the this compound molecular ion breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information, helping to piece together the different components of the molecule. Common fragmentation pathways for anthracyclines involve cleavage of the glycosidic bond and rearrangements within the tetracyclic ring system.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₀O₈ |
| Calculated Mass | 400.1158 |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for such compounds. |
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes.
For this compound, IR spectroscopy can confirm the presence of key functional groups. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. Sharp, strong absorptions in the 1600-1750 cm⁻¹ region are characteristic of carbonyl (C=O) groups, such as ketones and quinones, which are integral to the anthracycline core. The region between 1000 and 1300 cm⁻¹ would show C-O stretching vibrations from the alcohol and ether functionalities. The aromatic C=C bonds of the tetracyclic system would appear in the 1450-1600 cm⁻¹ range. masterorganicchemistry.com
Table 3: Expected Infrared (IR) Absorption Bands for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600 - 3200 | O-H (Alcohols, Phenols) | Stretching |
| 1750 - 1600 | C=O (Ketones, Quinones) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| 1300 - 1000 | C-O (Alcohols, Ethers) | Stretching |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex mixtures, such as fermentation broths or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
A validated HPLC method allows for the accurate determination of this compound concentration in a sample and is crucial for assessing its purity. By creating a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be precisely calculated. The method's specificity is established by ensuring that this compound is well-separated from any impurities or related compounds. researchgate.net
Table 4: Typical Parameters for a Reversed-Phase HPLC Method for this compound Analysis
| Parameter | Description |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with an acid modifier like formic acid) and acetonitrile/methanol. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of the anthracycline chromophore. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable tool for studying its volatile degradation products or metabolites. To make non-volatile compounds amenable to GC analysis, they must first be derivatized to increase their volatility. For a polyhydroxylated compound like this compound, this would typically involve silylation (e.g., with BSTFA) to convert the -OH groups to -OSi(CH₃)₃ groups.
The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. This technique is particularly useful in metabolic studies to identify smaller, more volatile molecules that may result from the biotransformation of this compound.
Capillary Electrophoresis (CE) for Charge Variant Analysis
Capillary Electrophoresis (CE) stands out as a powerful technique for the analysis of charged molecules and is particularly well-suited for the characterization of charge variants of biopharmaceutical compounds. While direct studies on this compound are not extensively documented, the application of CE to other anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), provides a strong precedent for its use in this compound research. nih.govnih.govresearchgate.net Charge variants can arise from various modifications, impacting the compound's stability and efficacy. researchgate.net
CE offers several modes for charge-based separation, including Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Isoelectric Focusing (cIEF). nih.govnih.gov CZE, for instance, separates molecules based on their charge-to-size ratio in a universal buffer, which simplifies method development and allows for rapid analysis. nih.gov This technique has been shown to provide high-resolution separation of monoclonal antibody charge variants, a task analogous to separating potential this compound variants. nih.govtu-dresden.de
MEKC has been employed for the determination of anthracyclines like doxorubicin and epirubicin (B1671505) without the use of organic solvents, which is advantageous as it prevents the precipitation of proteins in cellular samples. nih.govnih.gov For trace analysis, coupling CE with laser-induced fluorescence (LIF) detection provides exceptional sensitivity, enabling the detection of subnanogram amounts of anthracyclines. nih.govnih.gov Furthermore, techniques like sweeping preconcentration can be used to achieve very low detection limits, in the range of 1x10⁻⁹ mol L⁻¹. researchgate.nettandfonline.com
The table below summarizes various CE methods that could be adapted for the charge variant analysis of this compound, based on studies with other anthracyclines.
| CE Method | Analyte(s) | Key Findings/Application | Detection Method | Reference |
| Capillary Zone Electrophoresis (CZE) | Monoclonal Antibodies | High-resolution, rapid separation of charge variants in a native state. | UV Detection | nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Doxorubicin, Epirubicin | Reliable determination in cellular samples without organic solvents. | Laser-Induced Fluorescence (LIF) | nih.gov |
| CE with Sweeping Preconcentration | Doxorubicin, Daunorubicin | Achieved excellent detection limits (1x10⁻⁹ mol L⁻¹). | UV Absorption | researchgate.nettandfonline.com |
| Capillary Isoelectric Focusing (cIEF) | Protein Therapeutics | Separation of charge variants based on their isoelectric point (pI). | UV or Mass Spectrometry (MS) | researchgate.net |
Advanced Microscopic and Imaging Techniques
To fully comprehend the mechanism of action of this compound, it is crucial to visualize its interactions with biological molecules and its localization within cellular structures. Advanced microscopic techniques provide the necessary resolution to observe these phenomena directly.
Atomic Force Microscopy (AFM) for Molecular Interactions
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single molecules and the characterization of their interactions under physiological conditions. It has been effectively used to study the interaction of anthracycline drugs, such as doxorubicin and daunorubicin, with DNA. nih.govnih.gov These studies provide a blueprint for investigating the molecular interactions of this compound.
AFM studies have revealed that anthracyclines can induce significant conformational changes in DNA upon binding. For instance, the intercalation of doxorubicin between DNA base pairs leads to a measurable increase in the contour length of the DNA molecule. nih.govresearchgate.net Research has shown that treating double-stranded DNA with doxorubicin, daunorubicin, and epirubicin causes a significant elongation and a decrease in the height of the DNA molecules. nih.gov This elongation can be quantified and is dependent on the concentration of the drug. nih.gov
Furthermore, AFM can be used to probe the biomechanical properties of DNA-drug complexes. Studies have shown that the binding of anthracyclines can alter the stiffness of the DNA molecule, making it more susceptible to breakage. nih.gov The technique can also visualize the formation of drug-DNA aggregates and condensed structures at higher drug concentrations. researchgate.net Tip-Enhanced Raman Scattering (TERS), an AFM-based technique, has even enabled the localization and identification of single intercalated doxorubicin molecules within DNA strands. acs.orgnih.gov
The table below presents findings from AFM studies on anthracycline-DNA interactions, which are indicative of the types of analyses that could be performed for this compound.
| Anthracycline | DNA Type | Observed Effect on DNA | Key Finding | Reference |
| Doxorubicin, Ethidium Bromide, Netropsin | Plasmid DNA | Changes in molecular morphology (contour length and persistence length). | Demonstrates specific modes of drug-DNA interaction (intercalation vs. groove binding). | nih.govresearchgate.net |
| Doxorubicin, Daunorubicin, Epirubicin | dsDNA (varying GC content) | Significant elongation and reduction in height of DNA molecules. | Intercalation decreases DNA stiffness and increases susceptibility to breakage. | nih.gov |
| Daunomycin | Plasmid DNA (pUC19) | Destruction of spermine-induced flower-like DNA conformations. | Drug induces double-strand breaks even in the absence of Topoisomerase II. | tu-dresden.de |
| Doxorubicin | Calf Thymus DNA | Increased height of DNA strands upon drug intercalation. | TERS allowed for localization of single intercalated DOX molecules. | acs.orgnih.gov |
Confocal Microscopy for Intracellular Localization Studies
Confocal Laser Scanning Microscopy (CLSM) is an indispensable tool for visualizing the subcellular distribution of fluorescent molecules like anthracyclines in intact, living cells with high resolution. nih.govcas.cznih.gov The inherent fluorescence of the anthracycline ring system allows for direct observation of their uptake, accumulation, and localization within different cellular compartments without the need for additional labels. nih.gov
Studies using CLSM have provided detailed insights into the cellular pharmacokinetics of various anthracyclines. For example, in glioma cells, the morpholino anthracycline MX2 was observed to be predominantly located in the cytoplasm, whereas doxorubicin (ADM) was mainly confined to the nucleus. tandfonline.com This differential localization suggests different primary mechanisms of action.
CLSM is also crucial for studying multidrug resistance (MDR). In resistant cancer cell lines, a marked difference in the intracellular distribution of doxorubicin is often observed compared to sensitive parental lines. nih.govnih.gov Resistant cells frequently show reduced nuclear accumulation and increased sequestration of the drug in cytoplasmic organelles, such as the Golgi apparatus. nih.gov The co-localization of the drug with specific organelle markers can be precisely determined using multi-color fluorescence imaging. researchgate.netprotocols.io This technique would be highly valuable for investigating whether this compound can overcome common resistance mechanisms by exhibiting a different subcellular distribution profile.
| Anthracycline Derivative | Cell Line(s) | Primary Localization | Key Observation | Reference |
| MX2 | Rat C6 and Human T98G Glioma | Predominantly cytoplasm | Influx and efflux were much more rapid compared to Adriamycin (ADM). | tandfonline.com |
| Doxorubicin (DOX) | EMT6/P (parental) | Predominantly nucleus | Fainter fluorescence and reduced nuclear accumulation in the MDR subline. | nih.gov |
| Doxorubicin (DOX) | COR-L23/P (parental) | Markedly nuclear | In the MDR line, reduced nuclear fluorescence and intense perinuclear (Golgi) staining. | nih.gov |
| Doxorubicin (DOX) | Sensitive and Resistant Tumor Cells | Nucleus (sensitive), Golgi apparatus (resistant) | Golgi apparatus plays a key role in sequestering the drug away from the nucleus in resistant cells. | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and complex biomolecular assemblies in their near-native state. csic.estechnologynetworks.comberstructuralbioportal.org This method is particularly powerful for structures that are difficult to crystallize, which is often the case for DNA-protein complexes and other large cellular machines that anthracyclines interact with. csic.esamericanlaboratory.com
While specific Cryo-EM structures involving this compound have not been reported, the technique has been used to study complexes relevant to the mechanism of action of anthracyclines. For instance, high-resolution structures of nucleosomes and their complexes with various proteins are increasingly being solved by Cryo-EM. nih.govfrontiersin.org Since a primary target of anthracyclines is DNA packaged within chromatin, Cryo-EM could provide unprecedented insights into how this compound binds to nucleosomal DNA and how this interaction might affect chromatin structure and the function of chromatin-modifying enzymes.
Cryo-EM has been used to visualize the structure of the DNA-bound DNA gyrase, another potential target for anthracycline derivatives. researchgate.net It has also been instrumental in studying large chromatin-remodeling complexes like NuA4/TIP60, which are involved in processes that can be affected by DNA-binding drugs. omicsdi.org The application of Cryo-EM to this compound could involve incubating it with purified nucleosomes, topoisomerase-DNA complexes, or larger chromatin fragments to directly visualize the structural consequences of its binding at near-atomic detail. This would reveal the precise binding mode and the allosteric changes induced in the target macromolecular complex.
Computational and Theoretical Chemistry Applications to Steffimycinol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to deciphering the intrinsic properties of molecules like Steffimycinol from first principles. arxiv.org These methods, grounded in quantum mechanics, are used to predict molecular behavior and properties with high accuracy. jocpr.com
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure and, consequently, the geometry of molecules. arxiv.org This method is applied to explore the conformational landscape of this compound, identifying the various three-dimensional arrangements of its atoms. By calculating the relative energies of these different conformations, researchers can determine the most stable and thus most probable structures. mdpi.com
The conformational flexibility of this compound, particularly the orientation of its sugar substituent relative to the rigid tetracyclic core, is critical to its biological function. DFT studies allow for a quantitative assessment of the energy barriers and differences between these conformational states. mdpi.comnih.gov Such analyses are crucial for understanding how the molecule's shape influences its ability to interact with biological receptors. While specific DFT studies on this compound are not extensively published, the principles of the method are widely applied to similar complex natural products. mdpi.comnih.gov
Table 1: Representative Data from DFT Conformational Analysis This table illustrates the typical outputs from DFT calculations on a molecule with multiple conformers. The values are hypothetical for this compound but represent the nature of data obtained.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 | 0.00 | 75.3 | -175.4 |
| 2 | 1.15 | 15.1 | 65.2 |
| 3 | 2.50 | 9.6 | -60.8 |
Quantum chemical methods are also pivotal in predicting the spectroscopic signatures of this compound. jocpr.comuio.no Techniques like time-dependent DFT (TD-DFT) can simulate electronic spectra, such as UV-visible absorption, by calculating the electronic transition energies and oscillator strengths. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific electronic transitions to observed absorption bands. researchgate.net Furthermore, calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, aiding in the structural elucidation of this compound and its analogues. researchgate.net
Density Functional Theory (DFT) Studies of this compound Conformations
Molecular Modeling and Simulation
To understand the therapeutic action of this compound, molecular modeling and simulation techniques are employed to study its interactions with biological macromolecules like DNA and associated enzymes. researchgate.net
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). nrfhh.comresearchgate.net For this compound, docking studies can elucidate how it positions itself within the binding sites of its targets, such as the minor groove of DNA or the active site of enzymes like topoisomerase. These studies identify crucial intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. journalsarjnp.commdpi.com The insights gained from docking can guide the rational design of new this compound derivatives with enhanced binding and selectivity. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Target This table provides a representative summary of the kind of information obtained from a molecular docking study. The target and values are hypothetical.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Topoisomerase II | -9.8 | Asp479, Arg483 | Hydrogen Bond, Electrostatic |
| DNA (dG-dC) | -8.5 | Guanine, Cytosine | Intercalation, Hydrogen Bond |
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating the movements of atoms over time. researchgate.netfrontierspartnerships.org MD simulations account for the flexibility of both this compound and its target, providing a more realistic representation of the binding event under physiological conditions (including solvent effects). researchgate.netvolkamerlab.org These simulations can assess the stability of the docked pose, reveal conformational changes induced by binding, and analyze the network of interactions over the simulation period. frontierspartnerships.orgbiorxiv.org Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability and flexibility of the complex. biorxiv.org
A crucial goal of computational studies is to accurately predict the binding affinity between a ligand and its target. d4-pharma.com Methods like Free Energy Perturbation (FEP) and computational titration are employed to calculate the free energy of binding (ΔG_bind). nih.govlivecomsjournal.orgresearchgate.net These calculations, often performed on trajectories from MD simulations, provide a quantitative measure of binding strength, which is essential for ranking potential drug candidates. frontiersin.orgcresset-group.com Such predictions are invaluable in the drug discovery pipeline for prioritizing compounds for synthesis and experimental testing. nih.gov
Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining have emerged as indispensable tools in the study of natural products like this compound. These computational approaches enable researchers to systematically analyze and interpret vast amounts of chemical and biological data, accelerating the discovery and development of new therapeutic agents. In the context of this compound, a member of the anthracycline class of antibiotics, these methods are applied to understand its structure-activity relationships, explore its chemical neighborhood, and guide the synthesis of novel derivatives with improved properties.
Scaffold Analysis and Chemical Space Exploration
The core structure of a molecule, known as its scaffold, is a fundamental determinant of its biological activity. Scaffold analysis involves identifying the common structural frameworks within a group of compounds and is crucial for understanding the chemical space they occupy. The chemical space encompasses all theoretically possible molecules and their properties. For natural products like this compound, which belongs to the anthracycline family, exploring this space can reveal novel structural variations with potentially enhanced therapeutic efficacy. nih.govacs.org
The anthracycline scaffold is characterized by a tetracyclic quinone structure linked to a sugar moiety. nih.gov Variations in this scaffold, such as modifications to the aglycone or the sugar component, can significantly impact biological activity. acs.orguniversiteitleiden.nl Cheminformatic analyses of natural product-based drugs have shown that compounds cluster by their biosynthetic origins and, to some extent, by their therapeutic class. nih.gov For instance, topoisomerase II, a key target for anthracyclines, is also targeted by structurally distinct compounds, indicating that different scaffolds can achieve similar biological outcomes. nih.gov
Exploration of the chemical space around the this compound scaffold involves generating virtual libraries of analogues and evaluating their properties. This can lead to the discovery of novel derivatives with improved potency and reduced side effects. acs.orgresearchgate.net For example, a study exploring the chemical space of anthracycline variants led to the identification of ten compounds that were more effective than the widely used doxorubicin (B1662922) in certain cancer cell lines. acs.org This highlights the power of chemical space exploration in identifying promising new drug candidates.
Table 1: Structural Features of the Anthracycline Scaffold and Common Variations
| Feature | Description | Common Variations |
| Aglycone | Tetracyclic (four-ring) aromatic system. | Hydroxylation patterns, methylation, and other substitutions on the rings. |
| Quinone | A key functional group involved in redox cycling. | Modifications can alter reactivity and interaction with biological targets. |
| Glycosidic Bond | Links the aglycone to the sugar moiety. | Stereochemistry and linkage position can vary. |
| Sugar Moiety | Typically an amino sugar. | Different sugar units, number of sugars (mono-, di-, trisaccharides), and substitutions on the sugar. |
Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sbq.org.brmdpi.com These models are invaluable in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
For anthracyclines like this compound, QSAR models have been developed to predict their anticancer activity. isca.me These models typically use a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to correlate with biological endpoints such as cytotoxicity (IC50 values). sbq.org.brisca.me Multiple Linear Regression (MLR) is a common statistical method used to build these models. mdpi.comisca.me
A comparative QSAR study of anthracycline analogues utilized graph theoretical indices and physicochemical properties to develop predictive models for their biological activity. isca.me The study generated two separate models, one based on graph theoretical indices and the other on physicochemical properties, both of which showed significant correlation with the observed activity. isca.me Such models can be instrumental in understanding which structural features of this compound and its analogues are crucial for their cytotoxic effects.
Another computational model focused on predicting the free energy of binding between anthracycline antibiotics and DNA, a key mechanism of their action. researchgate.net By using methods like Density Functional Theory (DFT) and Molecular Mechanics (MM), researchers were able to create a model that correlated well with experimental binding energies. researchgate.net This type of model can be used to screen new this compound derivatives for their potential to interact with DNA.
Table 2: Examples of Descriptors Used in QSAR Models for Anthracyclines
| Descriptor Type | Example Descriptors | Relevance to Activity |
| Topological | Wiener Index, Balaban Index | Describe the branching and connectivity of the molecular structure. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the molecule's reactivity and ability to form intermolecular interactions. |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Correlate with properties like lipophilicity, size, and membrane permeability. mdpi.com |
| 3D Descriptors | Molecular Volume, Surface Area | Provide information about the three-dimensional shape and size of the molecule. |
Retrosynthetic Analysis for Complex Derivative Synthesis
Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. researchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." This approach is particularly valuable for designing synthetic routes to complex natural products and their derivatives, such as those of this compound.
The synthesis of complex anthracycline aglycone mimics has been approached using retrosynthetic strategies. researchgate.netbeilstein-journals.org One such strategy involved a domino carbopalladation reaction as a key step to form two of the four rings of the anthracycline scaffold. researchgate.netbeilstein-journals.org This approach allows for the flexible synthesis of a variety of derivatives by using different starting materials. researchgate.netbeilstein-journals.org
For the synthesis of this compound derivatives, a retrosynthetic analysis would begin by identifying key bonds that can be disconnected to yield simpler precursors. For example, the glycosidic bond connecting the sugar moiety to the aglycone is a common point of disconnection. The complex tetracyclic aglycone can then be further broken down into more manageable building blocks. Computational tools can assist in this process by suggesting potential synthetic pathways and evaluating their feasibility.
A key challenge in the synthesis of anthracyclines is controlling the stereochemistry. Computational modeling can be employed to predict the stereochemical outcome of reactions and to design catalysts or chiral auxiliaries that favor the formation of the desired stereoisomer.
Table 3: Key Disconnections in the Retrosynthetic Analysis of a this compound Derivative
| Disconnection | Description | Precursors |
| Glycosidic Bond | Cleavage of the bond between the aglycone and the sugar. | This compound aglycone and an activated sugar donor. |
| C-C Bonds in Aglycone | Breaking of carbon-carbon bonds to simplify the ring system. | Substituted naphthalenes and other aromatic building blocks. |
| Functional Group Interconversion | Modifying functional groups to facilitate disconnections. | For example, reducing a ketone to an alcohol to enable a different bond cleavage. |
Future Directions and Interdisciplinary Research Opportunities for Steffimycinol
Integration of Omics Technologies in Biosynthesis Research
The biosynthesis of steffimycinol, a product of the metabolic pathways within Streptomyces species, can be significantly illuminated through the application of integrated "omics" technologies. nih.govmdpi.commdpi.com The gene cluster responsible for steffimycin (B1681132) biosynthesis has been identified, providing a genomic blueprint. nih.gov However, a systems-level understanding requires a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics to unravel the complex regulatory networks governing its production. rsc.orgnih.gov
Future research should focus on a comprehensive multi-omics analysis of the producing organism, Streptomyces steffisburgensis. By correlating gene expression levels (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics) under various culture conditions, researchers can identify regulatory bottlenecks and key enzymatic steps that limit yield. nih.govnih.gov For instance, comparative analysis of high- and low-producing strains can reveal crucial transcription factors or post-translational modifications that enhance biosynthesis. This integrated approach has been successfully used for other Streptomyces products, revealing cryptic biosynthetic gene clusters (BGCs) and optimizing production of known metabolites. frontiersin.orgmdpi.com Such studies will be instrumental in developing rational engineering strategies for the overproduction of this compound.
Table 1: Application of Omics Technologies in this compound Biosynthesis Research
| Omics Technology | Research Focus | Potential Outcomes for this compound |
| Genomics | Sequencing and annotation of the S. steffisburgensis genome. Comparative genomics with other anthracycline producers. | Identification of the complete this compound biosynthetic gene cluster (BGC), regulatory genes, and resistance mechanisms. nih.govvliz.be |
| Transcriptomics | Analysis of gene expression profiles under different growth conditions or in engineered strains. | Pinpointing key transcriptional regulators and promoters that control BGC expression. Identifying silent pathways that could be activated. rsc.orgrsc.org |
| Proteomics | Quantification of protein expression levels, including biosynthetic enzymes and regulatory proteins. | Understanding post-translational modifications and identifying rate-limiting enzymes in the this compound pathway. nih.govmdpi.com |
| Metabolomics | Profiling of intracellular and extracellular metabolites to track pathway intermediates and final products. | Identifying metabolic bottlenecks, precursor supply limitations, and novel biosynthetic intermediates. mdpi.commdpi.com |
| Multi-omics Integration | Combining data from all omics layers to build a comprehensive model of this compound biosynthesis. | A holistic understanding of the regulatory network, enabling predictive models for strain engineering and yield optimization. nih.govresearchgate.net |
Advancements in Synthetic Biology for Natural Product Derivatization
Synthetic biology offers a powerful toolkit to overcome the limitations of natural diversity and generate novel this compound analogs with potentially improved therapeutic properties, such as enhanced efficacy or reduced toxicity. researchgate.netnih.govnih.gov Techniques like CRISPR/Cas9-based genome editing, heterologous expression, and combinatorial biosynthesis can be harnessed to modify the this compound scaffold in a targeted manner. researchgate.netresearchgate.net
A key opportunity lies in glycodiversification. The sugar moieties of anthracyclines are critical for their biological activity and pharmacological properties. nih.gov By introducing, deleting, or modifying glycosyltransferase genes and deoxysugar biosynthesis pathways within the Streptomyces host, new sugar groups can be attached to the this compound aglycone. nih.gov This approach, successful for compounds like doxorubicin (B1662922) and mithramycin, could yield this compound derivatives with altered DNA binding affinity or cell permeability. nih.gov Furthermore, the entire this compound BGC could be transferred to an optimized heterologous host, such as Streptomyces albus or Streptomyces coelicolor, which are engineered for high-level production and are more amenable to genetic manipulation. researchgate.netmdpi.com This "plug-and-play" approach facilitates rapid prototyping and production of new derivatives. nih.gov
Table 2: Synthetic Biology Strategies for this compound Derivatization
| Strategy | Description | Potential Application to this compound |
| CRISPR/Cas9 Genome Editing | Precise insertion, deletion, or modification of genes within the native producer's genome. | Knocking out competing pathways to increase precursor supply; targeted mutation of tailoring enzymes to alter the final structure. researchgate.net |
| Heterologous Expression | Transferring the entire this compound BGC into a well-characterized, high-producing host strain. | Overcoming native regulatory hurdles and facilitating easier genetic manipulation for derivatization. mdpi.com |
| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways (e.g., from other anthracyclines) to create hybrid products. | Generating novel this compound analogs with unique glycosylation or acylation patterns. nih.gov |
| Enzyme Engineering | Modifying the substrate specificity of biosynthetic enzymes, such as polyketide synthases or glycosyltransferases, through directed evolution or site-directed mutagenesis. | Creating derivatives with altered polyketide backbones or decorated with unnatural sugar units. rsc.org |
| GenoChemetics | Integrating synthetic biology to install reactive chemical "handles" onto the natural product scaffold, followed by chemical derivatization. | Creating a platform for a wide range of semi-synthetic this compound analogs with diverse functionalities. nih.gov |
Novel Analytical Platforms for High-Throughput Characterization
The generation of a library of this compound derivatives necessitates the development and application of novel analytical platforms for their rapid and comprehensive characterization. High-throughput screening (HTS) methods are essential to evaluate the bioactivity and toxicological profiles of these new compounds efficiently. nih.gov
For instance, advanced cell-based assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be employed for the early, high-throughput assessment of cardiotoxicity, a major dose-limiting side effect of many anthracyclines. innovitro.denorthwestern.edu These platforms can measure contractility, electrophysiology, and cell viability in a 96-well or higher format, allowing for the rapid identification of derivatives with a potentially safer cardiac profile compared to parent compounds like doxorubicin. innovitro.de In parallel, advanced mass spectrometry and spectroscopic techniques, such as Raman spectroscopy, can provide detailed structural information and even allow for subcellular tracking of the compounds within cancer cells to study their distribution and target engagement. tudublin.ie
Development of Advanced Computational Models for Systems Biology
To rationally guide the engineering and application of this compound, the development of advanced computational models is crucial. institut-curie.orgbiotechmedjournal.comnih.gov A genome-scale metabolic model (GSMM) of S. steffisburgensis could be constructed to simulate the flow of metabolites through the cell's complex network. frontiersin.org Such a model would be invaluable for predicting the effects of genetic knockouts or overexpressions on this compound production and for identifying non-obvious targets for yield improvement. numberanalytics.com
These models can integrate multi-omics data to create a "digital twin" of the organism, enabling in silico experiments that are faster and less resource-intensive than their wet-lab counterparts. wellcomeconnectingscience.org For example, Flux Balance Analysis (FBA) could be used to predict optimal growth conditions for maximizing this compound biosynthesis. Furthermore, molecular docking and dynamics simulations could be used to model the interaction of new this compound derivatives with their biological targets, such as DNA and topoisomerase II, helping to prioritize the synthesis of compounds with the highest predicted affinity and efficacy.
Exploration of this compound in Emerging Biological Paradigms and Model Systems
Future research should explore the activity of this compound and its novel derivatives within the context of emerging biological paradigms. hawaii.eduresearchgate.netnih.gov The classical mechanism of anthracyclines involves DNA intercalation and poisoning of topoisomerase II, leading to DNA double-strand breaks. mdpi.com However, the DNA damage response (DDR) is a complex network, and opportunities may exist to exploit this compound's activity against other targets within this network. frontiersin.org For example, investigating its potential to induce synthetic lethality in cancers with specific DNA repair defects (beyond BRCA mutations) or its interaction with other protein families involved in DNA metabolism, such as the PARP family, could reveal new therapeutic strategies. nih.govfrontiersin.org
Moreover, the exploration of this compound's effects should move beyond traditional 2D cell cultures. Advanced model systems, such as 3D organoids and patient-derived xenografts (PDXs), offer a more physiologically relevant context to test efficacy and toxicity. episkin.com Testing this compound derivatives in cardiac organoids derived from hiPSCs could provide a more accurate prediction of human cardiotoxicity. northwestern.edu Investigating its impact on the tumor microenvironment and its potential to modulate anti-tumor immune responses are other exciting frontiers that could expand its therapeutic utility. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
